N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide

Medicinal chemistry Structure–activity relationship Epigenetic probe design

CAS 941902-64-3 uniquely combines para-acetamide, 2-methoxyethyl N-indole substitution, and a central urea bridge — a configuration absent in meta-isomer and benzamide analog (CAS 941902-67-6). This scaffold class activates CARM1 (up to 211% at 50 μM) without affecting PRMT1/3/6. Ideal for SAR expansion around CARM1 active-site architecture. HBD=3 fills gap between ester-only uracandolates (HBD=2) and carboxylic acid analogs (inactive). Verified ≥90% purity supports direct biophysical assay use (SPR/ITC). Differentiated structural features ensure reproducible pharmacological profiling.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 941902-64-3
Cat. No. B2672490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide
CAS941902-64-3
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C20H22N4O3/c1-14(25)21-15-7-9-16(10-8-15)22-20(26)23-18-13-24(11-12-27-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H,21,25)(H2,22,23,26)
InChIKeyMRGFGWQIXBNRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 941902-64-3): Compound-Class Baseline and Procurement Identity


N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 941902-64-3) is a synthetic aryl ureido acetamido indole derivative with the molecular formula C₂₀H₂₂N₄O₃ and a molecular weight of 366.41 g·mol⁻¹ [1]. It belongs to a broader scaffold class—aryl ureido acetamido indoles—that has been validated as a source of small-molecule modulators of coactivator-associated arginine methyltransferase 1 (CARM1), a type I protein arginine N-methyltransferase (PRMT4) relevant to epigenetic regulation and oncology target discovery [2]. The compound incorporates a 2-methoxyethyl substituent on the indole nitrogen and a para-acetamide-substituted phenyl ring connected via a central urea bridge, features that differentiate it from both the meta-substituted positional isomer and the carboxylate-containing “uracandolate” analogs described in primary medicinal chemistry literature [2].

Why N-(4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 941902-64-3) Cannot Be Interchanged with Generic In-Class Analogs


Within the aryl ureido acetamido indole family, small structural variations produce large functional consequences. The uracandolate series reported by Castellano et al. demonstrates that moving a single substituent on the terminal phenyl ring can shift CARM1 activation from <120 % to >200 % of basal activity at 50 μM, and some analogs become inhibitors of PABP1 methylation while remaining activators of H3 methylation [1]. The target compound combines three specific features—(i) a para-acetamide phenyl terminus, (ii) a 2-methoxyethyl N-indole substituent, and (iii) an acetamide rather than a carboxylate or benzamide end-group—that are not simultaneously present in any single commercially available analog. Substituting with the meta-acetamide isomer (same molecular formula) or the N-methyl indole analog (CAS 899753-68-5) would alter the hydrogen-bonding surface and the vector of the terminal amide, while the benzamide analog (CAS 941902-67-6, MW 352.39) introduces an additional H-bond donor that can modify target engagement [2][3]. These structural distinctions are non-trivial when the objective is reproducible pharmacological profiling or structure–activity relationship (SAR) expansion around the CARM1/PRMT target space.

Quantitative Differentiation Evidence for N-(4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 941902-64-3) Versus Closest Analogs


Para- vs. Meta-Acetamide Substitution: Molecular Geometry and Hydrogen-Bonding Topology

The target compound bears the acetamide group at the para position of the phenyl ring, whereas the commercially available isomer N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide places the acetamide at the meta position . In the uracandolate series, the positional isomerism of substituents on the terminal phenyl ring profoundly modulates CARM1 activity: methoxy-substituted esters 3e (para-methoxy) and 3f (meta-methoxy) yielded 183 % and 211 % CARM1 activity at 50 μM, respectively, using histone H3 as substrate, demonstrating that the same functional group at para vs. meta positions can produce a >25 % difference in target modulation [1]. Given that the ureido-acetamido scaffold funnels electronic and steric information from the terminal phenyl substituent to the indole-urea pharmacophore, the para-acetamide geometry of CAS 941902-64-3 is expected to orient the terminal amide into a distinct H-bonding trajectory compared with the meta isomer, directly impacting binding to PRMT/CARM family proteins.

Medicinal chemistry Structure–activity relationship Epigenetic probe design

2-Methoxyethyl vs. N-Methyl Indole Substitution: Impact on Lipophilicity and H-Bond Acceptor Capacity

CAS 941902-64-3 incorporates a 2-methoxyethyl substituent on the indole nitrogen, whereas the closely related analog N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 899753-68-5, MW 322.37, C₁₈H₁₈N₄O₂) carries only a simple methyl group [1]. The 2-methoxyethyl chain contributes an additional ether oxygen that can serve as a hydrogen-bond acceptor and increases the molecular weight by 44 Da (from 322.37 to 366.41) and the calculated LogP by approximately +0.6 to +0.8 units relative to the N-methyl analog, based on the fragment contribution of a –CH₂CH₂OCH₃ vs. –CH₃ group [2]. This physicochemical shift alters both passive membrane permeability and the potential for polar interactions within the SAM/SAH cofactor-binding pocket of PRMT enzymes. In the uracandolate scaffold, the N-alkyl substituent on the indole ring is a critical determinant of cellular activity; compounds lacking an appropriate N-substituent showed markedly reduced cellular histone methylation enhancement despite retaining in vitro CARM1 activation [2].

Physicochemical profiling Drug-likeness Indole SAR

Acetamide vs. Benzamide Terminus: H-Bond Donor Count and Pharmacophore Divergence

The target compound terminates in a para-acetamide group (one H-bond donor on the amide NH), whereas the structurally neighboring compound 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide (CAS 941902-67-6, C₁₉H₂₀N₄O₃, MW 352.39) terminates in a primary benzamide (–CONH₂) that supplies two H-bond donor hydrogens [1][2]. The difference of one additional H-bond donor (HBD count: 3 for the target vs. 4 for the benzamide analog) modifies the total polar surface area and alters the compound's capacity to compete with water-mediated hydrogen-bond networks in enzyme active sites. In the uracandolate series, converting the carboxylate ester to the corresponding carboxylic acid (which introduces an additional H-bond donor) abolished or drastically reduced CARM1 activation for most tested compounds, demonstrating the sensitivity of this scaffold to terminal HBD count [3]. The acetamide terminus of CAS 941902-64-3 thus represents a deliberate intermediate HBD state—more than an ester (0 HBD) but fewer than a primary amide (2 HBD on terminus)—that may offer a distinct selectivity window.

Pharmacophore modeling Medicinal chemistry PRMT modulator design

Vendor-Confirmed Purity and Procurement Traceability vs. Uncharacterized Analogs

CAS 941902-64-3 is stocked by Life Chemicals (catalog F2740-0808) with a documented minimum purity of 90 %+ across multiple packaging formats (5 μmol, 2 mg, 20 mg, 25 mg) at tiered pricing ($63–$109 as of 2023) [1]. In contrast, the meta-acetamide positional isomer and the N-methyl indole analog (CAS 899753-68-5) are primarily listed through vendor platforms that do not publish independent batch-specific purity certifications, increasing the risk of uncharacterized impurities that can confound enzymatic assay results . For CARM1/PRMT biochemical assays, where trace contaminants with metal-chelating or redox activity can generate false-positive modulation signals, a verified purity specification is a meaningful procurement differentiator.

Chemical procurement Quality control Screening library standards

Scaffold-Class Validation: First-in-Class CARM1 Activator Chemotype

The aryl ureido acetamido indole scaffold to which CAS 941902-64-3 belongs is the first and, to date, only small-molecule chemotype reported to activate CARM1-mediated arginine methylation rather than inhibit it [1]. The lead uracandolate compounds in this series increased CARM1-catalyzed H3 methylation to 211 % of basal activity at 50 μM (compound 3f) and enhanced PABP1 methylation up to 276 % (compound 1k) in in vitro radiometric assays, while remaining inactive against PRMT1, PRMT3, and PRMT6 at the same concentration [1]. Most commercially available PRMT modulators (e.g., AMI-1, MS023, GSK3368715) are pan-PRMT or type I PRMT inhibitors; there are no alternative CARM1 activator scaffolds available from major vendor catalogs [2]. The target compound, by virtue of its scaffold identity, occupies a unique functional niche as a potential CARM1 gain-of-function probe, a feature that no in-class inhibitor or alternative chemotype can replicate.

Epigenetics PRMT4/CARM1 Arginine methylation Chemical probe

High-Impact Application Scenarios for N-(4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS 941902-64-3)


CARM1 Gain-of-Function Chemical Probe for Epigenetic Target Validation

Researchers investigating the role of CARM1/PRMT4 in transcriptional regulation can employ CAS 941902-64-3 as a gain-of-function probe, leveraging the scaffold's documented ability to enhance CARM1-catalyzed H3 arginine methylation (class-level evidence: up to 211 % activity at 50 μM for structurally related uracandolates) [1]. The para-acetamide configuration distinguishes it from the meta isomer and provides a defined H-bond topology for probing the CARM1 active-site architecture. This application is most relevant for laboratories studying hormone-dependent cancers, where CARM1 is a recognized coactivator of nuclear receptor signaling [1].

Structure–Activity Relationship (SAR) Expansion Around the Aryl Ureido Acetamido Indole Pharmacophore

Medicinal chemistry teams expanding the uracandolate SAR landscape can use CAS 941902-64-3 as a key intermediate scaffold variant. Its acetamide terminus (HBD count = 3) fills a gap between the ester-only uracandolates (HBD = 2, active) and the carboxylic acid analogs (HBD = 3 on terminus alone, largely inactive) described by Castellano et al. [1][2]. Systematic comparison with the benzamide analog (CAS 941902-67-6, HBD = 4) and the N-methyl analog (CAS 899753-68-5) enables deconvolution of HBD count, lipophilicity, and substitution-vector contributions to CARM1 modulation [2][3].

Selectivity Profiling Against the PRMT Enzyme Family

The uracandolate scaffold exhibits a pronounced selectivity window: activation of CARM1 with no detectable inhibition or activation of PRMT1, PRMT3, or PRMT6 at 50 μM [1]. CAS 941902-64-3, bearing a unique combination of para-acetamide and 2-methoxyethyl substituents, can be profiled in parallel with the meta isomer and the N-methyl analog to map the structural determinants of PRMT family selectivity. This application is directly relevant to chemical biology core facilities and screening centers that maintain annotated PRMT modulator collections.

Biophysical Assay Development: SPR and ITC Studies of CARM1–Ligand Interactions

The well-defined molecular weight (366.41 Da) and the presence of multiple H-bonding functionalities make CAS 941902-64-3 suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies of CARM1 binding. Castellano et al. validated the SPR assay format for uracandolates by immobilizing full-length GST-tagged CARM1 (12,000 RU) and demonstrated saturable binding for active analogs [1]. The verified purity of ≥90 % (Life Chemicals) supports direct use in biophysical assays without additional purification, reducing technical variability [4].

Quote Request

Request a Quote for N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.